Product packaging for 2-Phenacylcyclohexane-1,3-dione(Cat. No.:CAS No. 14073-26-8)

2-Phenacylcyclohexane-1,3-dione

Cat. No.: B2960101
CAS No.: 14073-26-8
M. Wt: 230.263
InChI Key: WSNOLZLBCHNPDH-UHFFFAOYSA-N
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Description

2-Phenacylcyclohexane-1,3-dione is a synthetic derivative of the 2-acylcyclohexane-1,3-dione family, a class of compounds known for their significant biological activity and role in chemical synthesis. Compounds within this structural class have been identified as potent inhibitors of the plant enzyme p -hydroxyphenylpyruvate dioxygenase (HPPD), a established molecular target for triketone herbicides . The mechanism of action involves the 1,3-dione (triketone) pharmacophore acting as a slow, tight-binding inhibitor that chelates the ferrous iron in the enzyme's active site, leading to a highly stable enzyme-inhibitor complex . This inhibition disrupts plastoquinone biosynthesis, ultimately causing the characteristic bleaching of new foliage in plants and providing a foundation for herbicide discovery research . Beyond its agrochemical research applications, the 2-acylcyclohexane-1,3-dione structure is a versatile precursor in organic synthesis. The high reactivity of its dicarbonyl groups and the methylene moiety at the C2 position make it a valuable building block for constructing more complex molecules, including various heterocyclic compounds . The phenyl and phenacyl substituents on the core ring can further modulate the compound's properties for specific synthetic or pharmacological applications. Researchers value this compound for exploring structure-activity relationships (SAR), particularly in developing new HPPD inhibitors where the nature of the side chain at the 2-position is critical for potency . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B2960101 2-Phenacylcyclohexane-1,3-dione CAS No. 14073-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenacylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-12-7-4-8-13(16)11(12)9-14(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNOLZLBCHNPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 2 Phenacylcyclohexane 1,3 Dione and Analogues

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to understanding the complex structures of 2-acylcyclohexane-1,3-diones. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the molecular framework and the subtle interplay of various structural forms in equilibrium. acs.orgacs.org

NMR spectroscopy is a powerful tool for investigating the structure of 2-acylcyclohexane-1,3-diones in solution. nih.gov Both ¹H and ¹³C NMR provide critical data on the electronic environment of the hydrogen and carbon atoms, respectively, allowing for the definitive assignment of the molecular structure. acs.orgmdpi.com For instance, in analogues like 2-acyl-substituted cyclohexane-1,3-diones, the analysis of chemical shifts and coupling constants helps to identify the predominant tautomeric form. nih.gov

In the ¹H NMR spectrum of related compounds, a highly deshielded signal often appears between 17.28 and 17.29 ppm, which is characteristic of an enolic hydroxyl proton involved in a strong intramolecular hydrogen bond. publish.csiro.auresearchgate.net This observation is a key piece of evidence for the prevalence of the enol form in solution. researchgate.net Two-dimensional NMR experiments, such as HSQC and HMBC, are used to conclusively assign all proton and carbon signals, especially for complex structures. publish.csiro.auresearchgate.net

Table 1: Representative ¹H NMR Spectroscopic Data for 2-Acylcyclohexane-1,3-dione Analogues

Compound Solvent Proton Chemical Shift (δ, ppm)
3-Hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one CDCl₃ Enol OH 17.29
5,5-dimethyl-2-phenacylcyclohexane-1,3-dione Not Specified Aromatic H 7.0-8.0

This table is generated based on data from similar structures as specific data for the title compound was not available in the search results. publish.csiro.aunih.gov

Table 2: Representative ¹³C NMR Spectroscopic Data for 2-Acylcyclohexane-1,3-dione Analogues

Compound Solvent Carbon Atom Chemical Shift (δ, ppm)
3-Hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one CDCl₃ C-1 (Carbonyl) 194.48
3-Hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one CDCl₃ C-1" (Exocyclic Carbonyl) 187.37

This table is generated based on data from similar structures as specific data for the title compound was not available in the search results. publish.csiro.aunih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, resolving stereochemical details and conformations. nih.gov Studies on analogues of 2-phenacylcyclohexane-1,3-dione, such as 2-(2-nitro-benzoyl)cyclohexane-1,3-dione and 2-benzoyl-5,5-dimethylcyclohexane-1,3-dione, have demonstrated that these compounds predominantly exist as the endocyclic enol tautomer in the crystalline form. conicet.gov.ar The crystal structure reveals a planar enol system stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of a carbonyl group. publish.csiro.au For example, in the related compound 2-(phenylaminomethylidene)cyclohexane-1,3-dione, the crystal structure confirms the molecule exists mainly in the azomethino-1,3-diketone tautomeric form, stabilized by an intramolecular hydrogen bond. nih.gov

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not planar and adopts various conformations to minimize steric and torsional strain. libretexts.org In 2-acylcyclohexane-1,3-diones, the conformation of the cyclohexane ring is influenced by the bulky substituent at the C-2 position and the electronic requirements of the dione (B5365651) system. Studies on related 5-substituted 2-acylcyclohexane-1,3-diones indicate that the cyclohexane ring adopts a rigid sofa conformation where the C-5 substituent is fixed in a quasi-equatorial position to avoid unfavorable stereoelectronic interactions. mathnet.ru In other related structures, such as 2-(phenylaminomethylidene)cyclohexane-1,3-dione, the cyclohexane ring adopts an unsymmetrical half-chair conformation. nih.gov The twist-boat conformation has also been observed in some derivatives. nih.gov The preference for a specific conformation is a delicate balance of minimizing steric strain, such as 1,3-diaxial interactions, and maximizing stability. lumenlearning.comsapub.orgmaricopa.edu

Tautomeric Equilibria and Isomerization Studies

2-Acylcyclohexane-1,3-diones are β-triketones that can exist in several tautomeric forms. researchgate.netconicet.gov.ar The equilibrium between these forms is a critical aspect of their chemistry and is influenced by factors like substitution and solvent. nih.govresearchgate.net

The most significant tautomerism in this compound involves the equilibrium between the tricarbonyl (keto) form and various keto-enol forms. datapdf.commdpi.com The polycarbonyl system allows for two primary modes of enolization: one involving a ring carbonyl to form an endocyclic enol, and another involving the side-chain carbonyl to form an exocyclic enol. datapdf.com Extensive research, including NMR and crystallographic studies, has shown that 2-acylcyclohexane-1,3-diones overwhelmingly exist in the endocyclic enol form (specifically, the 3-hydroxy-cyclohex-2-en-1-one form). nih.govconicet.gov.arlibretexts.org

This preference is attributed to two main stabilizing factors:

Intramolecular Hydrogen Bonding : The enol form allows for the formation of a stable six-membered ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl group. libretexts.orgyoutube.com

Conjugation : The endocyclic double bond of the enol is in conjugation with the remaining carbonyl group in the ring as well as the exocyclic carbonyl group, which provides significant resonance stabilization. libretexts.orgyoutube.com

The equilibrium is so heavily skewed that the triketo form is often not detectable by standard spectroscopic methods. researchgate.netconicet.gov.ar

When 2-acylcyclohexane-1,3-diones are converted into their Schiff base derivatives (azomethines), a different type of tautomerism, known as imine-enamine or keto-enol tautomerism, occurs. For example, in compounds like 2-(anilinemethylidene)cyclohexane-1,3-diones, the equilibrium lies between a ketamine form and an enaminone form. mdpi.com

Computational and NMR studies have demonstrated that the enaminone tautomer is significantly more stable and is the only species typically observed in solution. mdpi.com This stability arises from the extensive π-electron delocalization from the amine nitrogen atom to the carbonyl groups, creating a conjugated system. nih.gov This delocalization is further enhanced by an intramolecular hydrogen bond between the N-H proton and a carbonyl oxygen. nih.govmdpi.com Therefore, the molecule exists predominantly as the enaminone tautomer rather than the ketimine form. mdpi.com

Reactivity and Mechanistic Investigations

Mechanistic Pathways of Key Reactions Involving 1,3-Cyclohexanediones

The 1,3-cyclohexanedione (B196179) framework is a key intermediate in the synthesis of many bioactive molecules and complex natural products. organic-chemistry.org Its utility stems from the diverse reactivity of the dicarbonyl system, allowing for transformations such as cyclizations, alkylations, and aromatizations.

The construction of the cyclohexane-1,3-dione ring itself is often achieved through a powerful cascade reaction known as the Michael-Claisen cyclization. This process, also referred to as a consecutive [3+3] process, provides an efficient route to these important carbocyclic frameworks from simpler, non-activated ketones and enoates. acs.org

The reaction sequence begins with a double Michael addition followed by an intramolecular Claisen condensation. organic-chemistry.orgacs.org In a typical procedure, an enolate, generated from a ketone like acetone (B3395972), acts as the nucleophile. organic-chemistry.org A key aspect of this mechanism is its remarkable regioselectivity. The initial Michael addition consistently proceeds through a nucleophilic attack from the more sterically hindered site of the ketone enolate. acs.orgresearchgate.net This is followed by a second Michael addition and a final Claisen condensation, where carbon-carbon bond formation occurs between the less hindered site of the ketone and the acyl carbon of the enoate. acs.org This controlled sequence allows for the synthesis of 4,4-disubstituted cyclohexane-1,3-diones, which are valuable precursors for various intricate alkaloids. acs.org

Researchers have successfully overcome previous limitations, such as violent and unselective reactions with unsubstituted acetone, by optimizing reaction conditions, for instance, by preparing the acetone enolate at low temperatures. organic-chemistry.org

Table 1: Key Features of Michael-Claisen Cyclizations for 1,3-Cyclohexanedione Synthesis

FeatureDescriptionSource(s)
Reaction Type Cascade/consecutive process involving double Michael addition and Claisen condensation. acs.org, organic-chemistry.org
Overall Process A [3+3] annulation strategy. acs.org
Regioselectivity Michael addition occurs at the more hindered site of the ketone enolate. acs.org, researchgate.net
Bond Formation Claisen condensation forms a C-C bond at the less hindered site of the ketone. acs.org
Utility Synthesizes 4,4-disubstituted cyclohexane-1,3-diones, key intermediates for alkaloids. acs.org

Alkylation of 1,3-cyclohexanedione enolates can proceed through different mechanistic pathways. While classical SN2 reactions are common, the possibility of a Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism exists under certain conditions. wm.edu The SRN1 mechanism is a type of substitution reaction where a substituent is replaced by a nucleophile via a free radical intermediate. wikipedia.orgdalalinstitute.com Unlike SN2 reactions, it does not require deactivating groups on the substrate. wikipedia.org

The SRN1 pathway is a chain reaction that involves the following key steps: wikipedia.orginflibnet.ac.in

Initiation: The substrate (e.g., an aryl or alkyl halide) accepts an electron from a radical initiator or an electron donor to form a radical anion. wikipedia.orginflibnet.ac.in

Propagation:

The radical anion fragments, cleaving the bond to the leaving group and forming an aryl or alkyl radical. wikipedia.orginflibnet.ac.in

This radical then reacts with the nucleophile, such as the enolate of a 1,3-cyclohexanedione, to generate a new radical anion. wikipedia.org

This new radical anion transfers its electron to another molecule of the substrate, propagating the chain and forming the final product. wikipedia.org

Termination: The radical intermediates can be quenched, for example, by abstracting a proton, to terminate the chain. wikipedia.org

Enolates are explicitly mentioned as potential carbon nucleophiles for this type of reaction. wikipedia.org The involvement of radical intermediates in this mechanism is a key distinction from the more common polar, two-electron pathways. wikipedia.org

Cyclohexane-1,3-dione derivatives can undergo aromatization to form substituted phenols, a transformation of significant interest in synthetic chemistry. researchgate.net These reactions can sometimes proceed through unexpected or "anomalous" pathways.

One novel strategy involves a one-step, aromatization-driven synthesis of multi-substituted phenols from 1,3-cyclohexanedione under mild conditions, representing a unique approach to 1,2,3-trisubstituted benzene (B151609) derivatives. researchgate.net Another method describes the tandem acylation and subsequent aromatization of vinylogous esters derived from cyclohexanediones to produce resorcinyl ketones. acs.org In this latter case, an anomalous retro-Claisen condensation of the intermediate diketone was observed during attempts at isolation, highlighting the delicate stability of some derivatives. acs.org

Furthermore, the Semmler-Wolff-type aromatization of cyclohexane-1,3-dione monooximes has been developed as a method to synthesize 3-acetoxyaniline derivatives. researchgate.net This process involves the regioselective formation of the monooxime followed by aromatization under simple reaction conditions. researchgate.net During such reactions, unexpected byproducts from anomalous rearrangements can sometimes be observed. researchgate.net Attempts at selective aromatization of more complex, fused-ring systems containing a cyclohexanedione moiety have also been met with challenges, with many standard methods proving ineffective. rsc.org

Table 2: Examples of Aromatization Reactions of 1,3-Cyclohexanedione Derivatives

Starting MaterialReagents/ConditionsProduct TypeNotesSource(s)
1,3-CyclohexanedioneCoCl₂, Tf₂O, MeCNMulti-substituted phenolsOne-step, aromatization-driven approach. researchgate.net
Vinylogous Ester of Cyclohexadione1. LiTMP, Acid Chloride; 2. DDQResorcinyl ketonesTandem acylation-aromatization; anomalous retro-Claisen observed. acs.org
Cyclohexane-1,3-dione MonooximeHCl in HOAc3-Acetoxyacetanilide derivativesSemmler-Wolff-type aromatization. researchgate.net

Electronic Structure and Pi-Electron Delocalization Studies

The electronic nature of 2-phenacylcyclohexane-1,3-dione is dominated by its β-dicarbonyl system and its ability to exist in enolic tautomeric forms. In the enol form, the molecule possesses a highly conjugated system, leading to significant π-electron delocalization. wm.edunih.gov This delocalization is a key factor governing the compound's stability and reactivity.

The conjugated system in the enol tautomer involves the π-electrons of the C=C double bond and the adjacent carbonyl group. This delocalization can be represented by resonance structures, which illustrate the polarization of electron density across the molecule. wm.eduutdallas.edu In related systems, such as 2-(phenylaminomethylidene)cyclohexane-1,3-dione, there is a distinct polarization of π-electron density from a donor atom (like nitrogen) towards the acceptor carbonyl groups. nih.gov For this compound, the enol form creates a vinylogous carboxylic acid system where the π-electron density is spread over the O=C-C=C-OH framework. This delocalization stabilizes the enol form and influences the acidity of the enolic proton.

The extent of π-electron delocalization can be influenced by substituents. Both electron-donating and electron-accepting groups attached to a cyclohexa-1,3-diene system can increase the π-electron delocalization within the diene's butadiene unit. researchgate.net This delocalization is crucial for the stability of resonance-assisted hydrogen bonds (RAHB). hw.ac.uk

Intermolecular and Intramolecular Interactions

Non-covalent interactions, particularly hydrogen bonding, play a critical role in defining the structure, conformation, and properties of this compound.

The enol tautomer of this compound is stabilized by a strong intramolecular hydrogen bond. nih.gov This bond forms between the enolic hydroxyl group (the hydrogen bond donor) and the carbonyl oxygen of the adjacent ketone group (the hydrogen bond acceptor). jchemrev.com This interaction creates a stable six-membered pseudo-ring.

This type of hydrogen bond is classified as a Resonance-Assisted Hydrogen Bond (RAHB), where the strength of the hydrogen bond is enhanced by the π-electron delocalization within the conjugated system. hw.ac.uk The formation of such intramolecular hydrogen bonds has a profound effect on molecular structure and properties. nih.gov It locks the molecule into a more planar and rigid conformation, influencing its physicochemical properties like lipophilicity and permeability. nih.gov In similar molecules, this intramolecular stabilization is a dominant structural feature. nih.gov The strength of this bond can be affected by the molecular environment; for instance, interactions with an external proton acceptor can cooperatively enhance the strength of the intramolecular hydrogen bond. fu-berlin.de

Intermolecular C-H...O Contacts in Crystal Packing

For instance, in the crystal structure of 2-(phenylaminomethylidene)cyclohexane-1,3-dione, a related compound, the intermolecular packing is predominantly governed by these C-H···O hydrogen bonds. researchgate.net Similarly, studies on other cyclic diones, like 1,3-dithiane (B146892) 1,1,3,3-tetraoxide, reveal a complex network of C—H⋯O contacts that dictate the crystal structure, with some interactions being as short as 2.4 Å. nih.gov The cyclohexane (B81311) ring in these types of structures often adopts a conformation such as an unsymmetrical half-chair. researchgate.net The presence and geometry of these contacts are fundamental in understanding the supramolecular architecture of these compounds. nih.gov

Role of the Active Methylene (B1212753) and Carbonyl Groups in Reactivity

The chemical behavior of this compound is largely dictated by the presence of an active methylene group and two carbonyl groups. egyankosh.ac.in An active methylene group is a -CH2- group positioned between two electron-withdrawing groups, such as the carbonyl groups in this molecule. egyankosh.ac.innih.gov This positioning significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. egyankosh.ac.in The resulting enolate is a key intermediate in many reactions.

The carbonyl groups not only activate the methylene group but also serve as sites for nucleophilic attack. rsc.orgmdpi.com The reactivity of this compound allows it to participate in various chemical transformations. For example, it can undergo condensation reactions with amines. Specifically, its reaction with anilines can lead to the formation of 1,2-diaryl-4-oxo-4,5,6,7-tetrahydroindoles. ias.ac.in This reactivity highlights the dual role of the active methylene and carbonyl functionalities in facilitating diverse synthetic outcomes. ias.ac.inrsc.orgnih.gov

Selective Functionalization and Chemical Transformations

The presence of the reactive active methylene group in this compound allows for its selective functionalization. This involves the introduction of various functional groups at the C-2 position, leading to a diverse range of derivatives. organic-chemistry.org

Fluorination Reactions

The selective introduction of fluorine atoms into organic molecules is a significant area of research due to the unique properties fluorine imparts. rsc.orgmdpi.comnih.govbeilstein-journals.org For 1,3-dicarbonyl compounds like this compound, fluorination can be achieved at the active methylene position.

Modern fluorinating agents, such as Selectfluor, are often employed for this purpose. mdpi.com The reaction typically proceeds by generating an enolate intermediate, which then reacts with the electrophilic fluorine source. mdpi.com Research has demonstrated efficient and chemoselective mono- and difluorination of 1,3-dicarbonyl compounds using such reagents, often under mild conditions, for instance, in aqueous media. mdpi.com This allows for the controlled synthesis of 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds.

Table 1: Examples of Fluorination Reactions of 1,3-Dicarbonyl Compounds

Starting Material Fluorinating Agent Product Notes
1,3-Dicarbonyl Compound Selectfluor Mono- or Difluorinated Product Chemoselective, can be performed in aqueous media. mdpi.com
Tertiary Alcohol N/A Tertiary Alkyl Fluoride Involves sequential iodination/bromination and fluorination. mdpi.com

Bromination Reactions

Similar to fluorination, the bromination of this compound occurs at the active methylene position (the α-position). The resulting α-bromo-dicarbonyl compound is a versatile synthetic intermediate.

The bromination of cyclohexane-1,3-dione, a parent compound, is commonly carried out using N-bromosuccinimide (NBS) in the presence of a catalyst like p-toluenesulfonic acid. The bromine atom at the C-2 position acts as a good leaving group and also renders the carbon electrophilic, facilitating nucleophilic substitution reactions. The resulting 2-bromo-1,3-dicarbonyl compounds can undergo various transformations, including substitution, reduction, and cycloaddition reactions, making them valuable precursors for more complex molecules.

Table 2: Reactivity of Brominated Cyclohexane-1,3-dione

Reaction Type Description
Nucleophilic Substitution The bromine atom can be replaced by various nucleophiles.
Reduction The bromo-derivative can be reduced back to the parent dione (B5365651).

Theoretical and Computational Chemistry of 2 Phenacylcyclohexane 1,3 Dione and Analogues

Quantum Chemical Calculations for Electronic Structure Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure of 2-phenacylcyclohexane-1,3-dione and related β-triketones. These calculations provide a detailed picture of the electron distribution, orbital energies, and molecular geometry, which are fundamental to understanding the compound's reactivity and interactions.

For instance, DFT calculations at the B3LYP/6-31G level are commonly employed to optimize the molecular geometry and to compute various electronic properties. researchgate.netaun.edu.eg Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In analogues like 2-(phenylaminomethylidene)cyclohexane-1,3-dione, computational studies have revealed significant π-electron delocalization from the amine nitrogen atom to the carbonyl groups, leading to a predominant azomethino-1,3-diketone tautomeric form. researchgate.net Such calculations also help in understanding the planarity and conjugation within the molecule, which can influence its biological activity. researchgate.net

Furthermore, quantum chemical calculations are used to determine thermodynamic parameters such as the enthalpy of formation. mdpi.com These calculations have shown that benzofuroxan (B160326) derivatives containing triazidoisobutyl fragments possess high enthalpies of formation, indicating their potential as high-energy density materials. mdpi.com

Molecular Modeling and Docking Studies to Predict Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound or its analogues, and a biological target, typically a protein. These studies are instrumental in drug discovery and design, providing insights into the binding modes and affinities of potential therapeutic agents.

Docking studies have been extensively used to investigate the interactions of β-triketone derivatives with various enzymes. For example, in the context of herbicide design, modeling the binding of β-triketones to the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) has provided a structural basis for their inhibitory activity. acs.org These studies often reveal key interactions, such as those between the 1,3-diketone moiety and metal ions like Fe²⁺ at the active site of the enzyme. acs.org

Similarly, in the development of anticancer agents, molecular docking has been employed to study the binding of cyclohexane-1,3-dione derivatives to targets like the c-Met tyrosine kinase. researchgate.netresearchgate.net These simulations can predict the binding affinity and identify crucial interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. bohrium.commdpi.com The results of these docking studies often correlate well with experimentally determined biological activities. nih.gov

The process typically involves generating a 3D model of the ligand and docking it into the known crystal structure of the target protein. The quality of the docking is assessed using scoring functions that estimate the binding energy. These studies can guide the structural modification of lead compounds to enhance their binding affinity and selectivity. researchgate.netrjsocmed.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is widely used in medicinal chemistry and toxicology to predict the activity of new compounds and to optimize lead structures.

For cyclohexane-1,3-dione derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their biological effects. researchgate.netresearchgate.net These descriptors can be topological, physicochemical, or electronic in nature and are calculated from the molecular structure. researchgate.net

In the development of anticancer agents targeting non-small cell lung cancer (NSCLC), QSAR models have been built using multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). researchgate.net These models have shown high predictive power, with correlation coefficients (R²) often exceeding 0.9. researchgate.net The descriptors identified in these models can provide insights into the mechanism of action. For example, descriptors related to molecular size, shape, and electronic properties have been found to be important for the anticancer activity of cyclohexane-1,3-dione derivatives. researchgate.netnih.gov

QSAR models are typically validated using both internal (cross-validation) and external (test set) validation methods to ensure their robustness and predictive ability. researchgate.netnih.gov The insights gained from QSAR studies can guide the design of new analogues with enhanced potency and selectivity. bohrium.comnih.govfrontiersin.org

Prediction of Reaction Pathways and Selectivity

Computational chemistry plays a crucial role in predicting the pathways and selectivity of chemical reactions involved in the synthesis of this compound and its analogues. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction mechanisms, predict the structures of transition states and intermediates, and estimate activation energies.

For instance, theoretical calculations can be used to understand and predict the outcomes of cycloaddition reactions, which are common in the synthesis of heterocyclic compounds. d-nb.info Quantum chemical calculations have been instrumental in understanding the factors that control the reactivity and selectivity of 1,3-dipolar cycloadditions, a versatile method for synthesizing five-membered heterocycles. d-nb.info

In the synthesis of complex molecules, computational tools can help in planning synthetic routes. researchgate.net Neural network models, trained on large datasets of known reactions, can predict the feasibility and yield of key synthetic steps. researchgate.net This approach can save significant time and resources by identifying potential pitfalls in a proposed synthesis before it is attempted in the laboratory.

Furthermore, computational methods can elucidate the mechanisms of complex rearrangements and cyclization reactions. arxiv.org For example, plausible mechanisms for the conversion of spiro compounds into carbazolediones have been proposed based on computational analysis. beilstein-journals.org These predictions provide a deeper understanding of the underlying chemical principles and can guide the development of new synthetic methodologies. nih.govrsc.org

Applications in Chemical Synthesis and Molecular Science

Building Blocks for Complex Organic Molecules

The structural framework of 2-Phenacylcyclohexane-1,3-dione, characterized by a six-membered ring bearing two carbonyl groups and a phenacyl substituent, serves as a versatile platform for the construction of more elaborate molecular architectures. The reactivity of the dicarbonyl system and the adjacent active methylene (B1212753) group allows for a variety of chemical transformations, rendering it an important precursor in several synthetic pathways.

Precursors for Natural Product Synthesis

Cyclohexane-1,3-dione and its derivatives are established as key starting materials in the total synthesis of various natural products. nih.govcore.ac.uk While direct and extensive examples of the use of this compound in the synthesis of specific natural products are not widely documented, the chemical functionalities inherent to its structure are analogous to those found in precursors of bioactive polyketides. nih.govmdpi.com For instance, certain naturally occurring 2-acylcyclohexane-1,3-diones, such as those isolated from Peperomia species, exhibit interesting biological activities and their synthesis often involves methodologies applicable to this compound. mdpi.comnih.gov The phenacyl moiety can be strategically modified or cleaved during a synthetic sequence to introduce further complexity, ultimately leading to the core structures of various natural products.

Intermediates in Pharmaceutical and Medicinal Chemistry Research

The cyclohexane-1,3-dione scaffold is a recurring motif in molecules of pharmaceutical interest. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer properties. nih.gov For example, the heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione has been a key step in the synthesis of thiophene (B33073), pyrazole (B372694), and 1,2,4-triazine (B1199460) derivatives that have shown potential as anti-tumor agents and tyrosine kinase inhibitors. nih.gov Given its structural similarity, this compound can be envisioned as a valuable intermediate for the generation of novel heterocyclic compounds with potential therapeutic applications. The phenyl ring of the phenacyl group offers a site for further functionalization, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Construction of Biologically Relevant Heterocyclic Systems

The chemical reactivity of 2-acylcyclohexane-1,3-diones makes them excellent precursors for the synthesis of a diverse range of heterocyclic compounds. researchgate.netresearchgate.net The 1,3-dione functionality can readily participate in condensation reactions with various dinucleophiles to form fused heterocyclic systems. For instance, reactions with hydrazines can yield pyrazole derivatives, while reactions with hydroxylamine (B1172632) can lead to isoxazoles. The presence of the phenacyl side chain in this compound can influence the regioselectivity of these cyclization reactions and can also be incorporated into the final heterocyclic framework, leading to novel and potentially bioactive molecules. This versatility makes it a valuable tool for synthetic chemists aiming to construct libraries of heterocyclic compounds for biological screening.

Development of Agrochemicals

The 1,3-diketone pharmacophore is a well-established feature in the design of modern agrochemicals, particularly herbicides. The ability of this functional group to chelate metal ions is crucial for the inhibition of certain enzymes in plants, leading to herbicidal activity.

Herbicidal Compound Design Based on 1,3-Diketone Pharmacophores

A significant application of 2-acyl-cyclohexane-1,3-diones is in the development of herbicides that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). core.ac.ukmdpi.comresearchgate.net HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516), an essential component of the photosynthetic electron transport chain. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn causes bleaching of the plant tissues and ultimately death. core.ac.uk

The 1,3-dione moiety of these herbicides acts as a bidentate ligand, chelating the ferrous ion in the active site of the HPPD enzyme. medchemexpress.com The acyl group at the 2-position plays a crucial role in determining the potency and selectivity of the herbicidal activity. Structure-activity relationship (SAR) studies on a wide range of 2-acyl-cyclohexane-1,3-diones have provided valuable insights into the optimal structural features for HPPD inhibition. mdpi.comresearchgate.net For instance, the nature of the acyl group, including the presence of aromatic rings and various substituents, significantly influences the binding affinity to the enzyme. beilstein-journals.org

A study on 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives, which are structurally related to this compound, has demonstrated potent HPPD inhibitory activity. medchemexpress.com The table below summarizes the herbicidal activity of selected 2-acyl-cyclohexane-1,3-dione derivatives against the model plant Arabidopsis thaliana HPPD (AtHPPD).

CompoundAcyl GroupIC50 (µM) for AtHPPDReference
Sulcotrione (B48614)2-chloro-4-(methylsulfonyl)benzoyl0.25 ± 0.02 mdpi.com
Mesotrione (B120641)2-nitro-4-(methylsulfonyl)benzoyl0.23 medchemexpress.com
Compound 5dUndecanoyl0.18 ± 0.02 mdpi.com
Compound IV-456-phenylnicotinoyl0.21 medchemexpress.com

These data highlight the importance of the acyl group in modulating the herbicidal potency of these compounds. The phenacyl group in this compound, with its aromatic ring, is a feature that aligns with the structural characteristics of many potent HPPD inhibitors.

Pesticidal Active Molecule Development

While the primary focus of research on 2-acyl-cyclohexane-1,3-diones in agrochemicals has been on their herbicidal properties, some studies have explored their potential as pesticides. For example, the natural product leptospermone (B1674756), which features a related chemical scaffold, exhibits insecticidal activity. mdpi.com Furthermore, some synthetic derivatives of cyclohexane-1,3-dione have been investigated for their insecticidal and other pesticidal properties. nih.gov The structural diversity that can be generated from this compound makes it a candidate for the synthesis of novel compounds with potential pesticidal activity. However, more extensive research is required to fully elucidate its potential in this area.

: Enzyme Inhibition Studies and Molecular Target Interactions

Derivatives of the 2-acylcyclohexane-1,3-dione framework have been extensively studied for their ability to interact with and inhibit various enzymes, demonstrating significant potential in the development of herbicides and therapeutic agents.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mechanism of action for triketone herbicides is the inhibition of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). mdpi.com This enzyme is critical in plants as it catalyzes a key step in the biosynthesis of plastoquinone and tocochromanols. mdpi.com Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme involved in the production of photoprotecting carotenoids. mdpi.com Inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid biosynthesis, resulting in the characteristic bleaching of new foliage in affected plants. mdpi.com

A series of 2-acyl-cyclohexane-1,3-dione congeners have been synthesized and tested for their inhibitory activity on plant HPPD. mdpi.com Research has shown that the 1,3-dione moiety is a required feature for HPPD inhibition. researchgate.net Studies comparing various derivatives have demonstrated potent inhibitory effects, in some cases surpassing commercial herbicides. For example, a 2-acyl-cyclohexane-1,3-dione with an 11-carbon alkyl side chain exhibited an I50app of 0.18 µM, which is slightly more potent than the commercial herbicide sulcotrione (I50app: 0.25 µM). mdpi.comresearchgate.net Another study identified a 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivative (IV-45) with an IC50 of 0.21 µM against Arabidopsis thaliana HPPD, also exceeding the potency of mesotrione (0.23 µM). medchemexpress.com

Inhibitory Activity of Cyclohexane-1,3-dione Derivatives against HPPD
CompoundTargetInhibitory Concentration
2-acyl-cyclohexane-1,3-dione (C11 alkyl side chain)Plant HPPDI50app: 0.18 ± 0.02 μM mdpi.comresearchgate.net
Sulcotrione (Commercial Herbicide)Plant HPPDI50app: 0.25 ± 0.02 μM mdpi.comresearchgate.net
Compound IV-45 (2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivative)Arabidopsis thaliana HPPDIC50: 0.21 μM medchemexpress.com
Mesotrione (Commercial Herbicide)Arabidopsis thaliana HPPDIC50: 0.23 μM medchemexpress.com

Kinase Inhibition (e.g., Tyrosine Kinases, Pim-1 Kinase)

The cyclohexane-1,3-dione scaffold is also a key starting material for synthesizing compounds with kinase inhibitory activity. nih.govnih.gov Through heterocyclization reactions, derivatives of 2-(2-phenylhydrazono)cyclohexane-1,3-dione have been developed that show potent inhibition of both tyrosine kinases and Pim-1 kinase, which are important targets in cancer therapy. nih.govresearchgate.net

A study evaluated a range of these synthesized compounds against a panel of five tyrosine kinases (c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR) and Pim-1 kinase. nih.gov Several derivatives were identified as the most potent inhibitors of the five tested tyrosine kinases, including compounds designated as 3c, 5e, 5f, 8c, 9c, 12c, 14e, 14f, and 16c. nih.gov Within the same study, a different subset of compounds (6d, 11a, 20b, and 21e) demonstrated the highest inhibitory activity against Pim-1 kinase. nih.gov This demonstrates that modifications to the parent structure can tune the selectivity towards different kinase targets.

Potent Kinase Inhibitors Derived from 2-(2-phenylhydrazono)cyclohexane-1,3-dione nih.gov
Kinase TargetMost Potent Compounds
Tyrosine Kinases (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR)3c, 5e, 5f, 8c, 9c, 12c, 14e, 14f, 16c
Pim-1 Kinase6d, 11a, 20b, 21e

Structure-Activity Relationship Elucidation for Enzyme Binding

Understanding the structure-activity relationship (SAR) is crucial for optimizing the inhibitory potency of 2-acyl-cyclohexane-1,3-diones. For HPPD inhibition, extensive SAR and quantitative structure-activity relationship (QSAR) analyses have been performed. mdpi.comnih.gov

Key findings from these studies indicate several structural features that govern the activity:

Essential Moiety : The 1,3-dione feature is fundamental for HPPD inhibitory activity. mdpi.comresearchgate.net

Optimal Side Chain : An alkyl side chain of 11 carbons was found to be optimal for inhibition. mdpi.com

Positive Contributions : Docking studies have identified specific regions where certain interactions enhance activity. These include areas where hydrogen donors, hydrogen acceptors, increased steric bulk, and hydrophobic interactions contribute positively to the binding and inhibition of HPPD. researchgate.net

Negative Contributions : Conversely, the presence of features like a double bond, or hydroxy or methyl groups on the cyclohexane (B81311) ring generally leads to a decrease in HPPD inhibiting activity. mdpi.com SAR models have also highlighted regions where hydrogen donors, hydrogen acceptors, steric interactions, or hydrophobic regions negatively affect activity. mdpi.com

Molecular docking of a potent 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione inhibitor confirmed a classic bidentate chelating interaction with the enzyme's active site cobalt ion (Co2+) and significant π-π stacking interactions with phenylalanine residues (Phe381 and Phe424), which stabilizes the binding. medchemexpress.com

Applications in Advanced Materials Science

While the cyclohexane-1,3-dione core is a versatile building block, its application in advanced materials science is less documented than its biological activities. Research in this area has often focused on related dione (B5365651) structures.

Organic Electronics

There is limited direct evidence of this compound being used in organic electronics. However, the structurally related indane-1,3-dione is recognized as a versatile electron acceptor and building block for organic dyes used in this field.

Photopolymerization

In the field of photopolymerization, certain dione-containing molecules can act as photoinitiators, which are compounds that generate reactive species upon light exposure to initiate a polymerization reaction. While compounds like camphorquinone (B77051) are well-known photoinitiators, research has also explored derivatives of indane-1,3-dione and 1H-cyclopenta[b]naphthalene-1,3-dione as efficient photoinitiators for 405 nm LED light-induced photopolymerization. bohrium.commdpi.com These compounds are often used in multi-component systems with an amine and an iodonium (B1229267) salt. bohrium.com The direct application of this compound in this context is not prominently featured in available research.

Q & A

Q. Optimization Parameters :

  • Catalyst Selection : Piperidine enhances reaction efficiency in Knoevenagel condensations .
  • Solvent Choice : Polar solvents (e.g., ethanol) improve solubility and reaction homogeneity .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for achieving high yields .

How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

Advanced Research Focus
Structural confirmation relies on multi-technique analysis:

  • Spectroscopy :
    • IR : Detects enol-keto tautomerism via carbonyl stretching (1650–1750 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .
    • NMR : ¹H-NMR distinguishes methylene protons (δ 2.5–3.5 ppm) and aromatic substituents (δ 6.5–8.0 ppm). ¹³C-NMR confirms carbonyl carbons (δ 190–210 ppm) .
  • X-ray Crystallography : Resolves tautomeric preferences and stereochemistry, as demonstrated for 5,5-dimethylcyclohexane-1,3-dione derivatives .
  • Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) validate experimental geometries and electronic properties .

What mechanistic insights govern the reactivity of this compound in heterocyclic synthesis?

Advanced Research Focus
The β-diketone moiety enables diverse reactivity:

  • Gewald’s Thiophene Synthesis : Reacts with malononitrile and elemental sulfur to form 6,7-dihydrobenzo[b]thiophene derivatives via cyclocondensation .
  • Organocatalytic Asymmetric Reactions : Enantioselective Diels-Alder or Michael additions using organocatalysts (e.g., chiral amines) yield stereocontrolled products. For example, 2-alkylidene indane-1,3-diones react with enals via vinylogous Michael addition cascades .

Q. Key Considerations :

  • Tautomerization : The enol-keto equilibrium influences nucleophilic attack sites .
  • Catalyst Design : Proline-derived catalysts enhance stereoselectivity in asymmetric syntheses .

How are structure-activity relationships (SARs) evaluated for this compound derivatives in biological studies?

Advanced Research Focus
Methodological Workflow :

Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl groups) to the phenacyl or cyclohexane-dione core .

In Vitro Assays :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Kinase Inhibition : Fluorescence-based assays to measure inhibitory effects on target kinases .

Molecular Docking : Computational modeling (e.g., AutoDock) predicts binding interactions with biological targets like hypoxia-inducible factors .

Q. Data Interpretation :

  • Electron-withdrawing groups (e.g., -F) enhance bioactivity by improving target binding .
  • Steric hindrance from bulky substituents may reduce efficacy .

What strategies address contradictions in spectral or biological data for novel derivatives?

Advanced Research Focus
Case Study : Discrepancies in NMR signals or bioassay results may arise from:

  • Tautomeric Equilibria : Use variable-temperature NMR to monitor dynamic interconversions .
  • Impurity Interference : Purify compounds via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate with HPLC (>95% purity) .
  • Assay Variability : Replicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) .

How are reaction byproducts characterized, and what role do they play in synthetic pathways?

Basic Research Focus
Byproduct Analysis :

  • LC-MS : Identifies minor products (e.g., dimeric or oxidized species) .
  • Mechanistic Probes : Byproducts reveal competing pathways (e.g., aldol condensation vs. Michael addition) .

Q. Mitigation Strategies :

  • Adjust stoichiometry (e.g., excess aldehyde) to suppress side reactions .
  • Use scavengers (e.g., molecular sieves) to trap water in moisture-sensitive reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.